

Comprehensive Technical Guide: 2-Pyrrolidinyl Benzothiazole Derivatives

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Compound of Interest

Compound Name: *6-Bromo-2-pyrrolidin-1-yl-1,3-benzothiazole*

CAS No.: *863001-18-7*

Cat. No.: *B1236749*

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Executive Summary & Pharmacophore Significance

The fusion of a benzothiazole core with a pyrrolidine moiety represents a privileged scaffold in medicinal chemistry. The benzothiazole ring system mimics purine bases, allowing it to interact with diverse biological targets, including DNA gyrase, topoisomerases, and tyrosine kinases. The pyrrolidine ring, a saturated nitrogen heterocycle, often improves aqueous solubility and metabolic stability compared to planar aromatic substituents.

Key Therapeutic Areas:

- **Anticancer:** Inhibition of tumor cell proliferation (e.g., MCF-7, HepG2) via apoptosis induction and kinase inhibition.
- **Antimicrobial:** Broad-spectrum activity against ESKAPE pathogens, often disrupting bacterial cell wall synthesis.
- **Neuroprotection:** Potential modulation of calcium channels and glutamate release.

Chemical Synthesis: Pathways and Mechanisms

The synthesis of 2-pyrrolidinyl benzothiazole derivatives generally follows two primary strategies: Nucleophilic Aromatic Substitution (

) and Cyclocondensation.

Synthetic Pathways Visualization

The following diagram illustrates the two dominant synthetic routes.

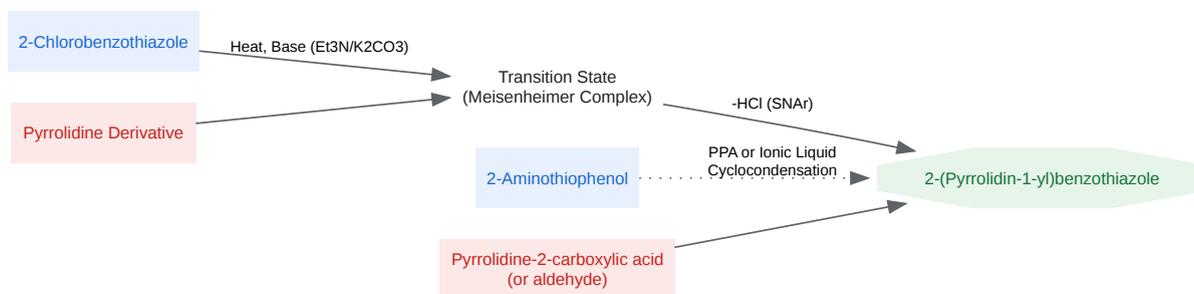


Figure 1: Primary Synthetic Routes for 2-Pyrrolidinyl Benzothiazoles

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Figure 1: Primary Synthetic Routes. The solid line represents the most common pathway; the dotted line represents cyclocondensation.

Detailed Experimental Protocol: Synthesis via

Objective: Synthesis of 2-(pyrrolidin-1-yl)benzo[d]thiazole. Mechanism: Nucleophilic attack of the pyrrolidine nitrogen on the electron-deficient C-2 position of the benzothiazole, facilitated by the leaving group (Cl).

Materials:

- 2-Chlorobenzothiazole (1.0 eq)
- Pyrrolidine (1.2 eq)
- Potassium Carbonate () (2.0 eq) or Triethylamine () (2.0 eq) or Triethylamine () (2.0 eq)

)

- Solvent: DMF (Dimethylformamide) or Ethanol
- Work-up: Ethyl acetate, Brine,

Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorobenzothiazole (10 mmol) in dry DMF (15 mL).

- Addition: Add anhydrous

(20 mmol) to the solution. Subsequently, add pyrrolidine (12 mmol) dropwise via syringe to control the exotherm.

- Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1) as the mobile phase. Look for the disappearance of the starting material spot (

).

- Quenching: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (100 mL) to precipitate the crude product or extract.

- Extraction: If no precipitate forms, extract with Ethyl Acetate (

mL). Wash the combined organic layers with water (

) and brine (

) to remove DMF.

- Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Recrystallize from ethanol or purify via silica gel column chromatography.

Validation Criteria:

- Yield: Expected >75%.
- ¹H NMR (CDCl₃): Look for benzothiazole aromatic protons (7.0–7.8 ppm) and pyrrolidine aliphatic protons (~3.6 ppm for and ~2.0 ppm for).

Structure-Activity Relationship (SAR)[1][2]

The biological efficacy of these derivatives is tightly controlled by substituents on the benzothiazole ring and the nature of the pyrrolidine ring.

SAR Logic Map

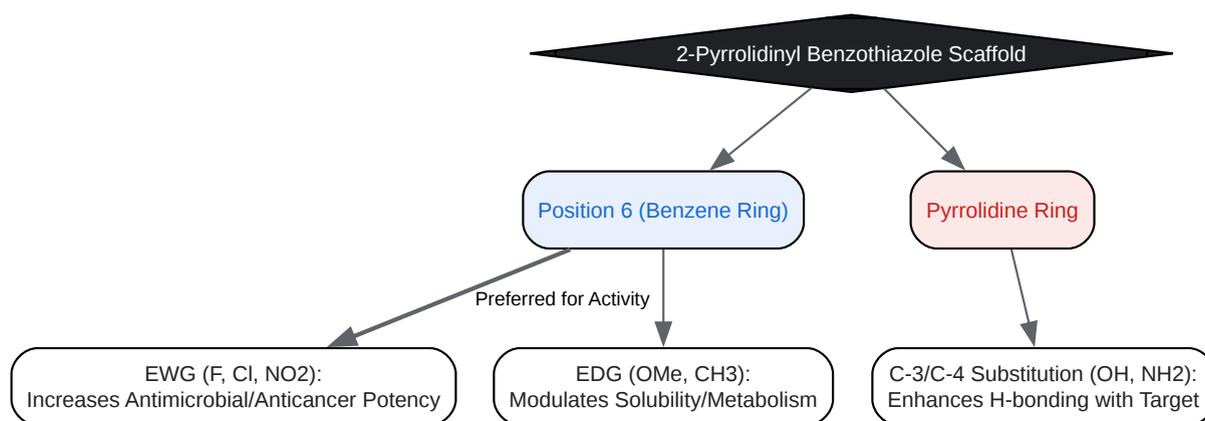


Figure 2: SAR Analysis of Benzothiazole-Pyrrolidine Hybrids

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Figure 2: Structure-Activity Relationship (SAR). Electron-withdrawing groups (EWG) at position 6 are critical for biological activity.

Quantitative Activity Data (Summary)

The following table summarizes reported

(Anticancer) and MIC (Antimicrobial) values for key derivatives.

Compound ID	R (Pos-6)	Pyrrolidine Sub.	Cell Line / Organism	Activity Value	Ref
BZT-01	-H	Unsubstituted	MCF-7 (Breast Cancer)		[1]
BZT-02	-Cl	Unsubstituted	MCF-7 (Breast Cancer)		[1]
BZT-03	-NO ₂	Unsubstituted	S. aureus	MIC:	[2]
BZT-04	-F	3-OH	E. coli	MIC:	[3]

Biological Evaluation Protocols

To validate the synthesized compounds, the following standardized assays are recommended.

In Vitro Anticancer Assay (MTT Method)

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells.

- Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of cells/well. Incubate for 24h at 37°C, 5% .
- Treatment: Treat cells with graded concentrations of the test compound (0.1 – 100) dissolved in DMSO (final DMSO < 0.1%). Include Doxorubicin as a positive control.
- Incubation: Incubate for 48 hours.
- Development: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

- Solubilization: Remove supernatant and add DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm using a microplate reader. Calculate using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI (Clinical and Laboratory Standards Institute) guidelines.

- Inoculum: Prepare bacterial suspension matched to 0.5 McFarland standard (CFU/mL). Dilute 1:100.
- Plate Prep: Use 96-well plates. Add of Mueller-Hinton Broth (MHB) containing the test compound (serial dilutions).
- Inoculation: Add of diluted bacterial suspension to each well.
- Controls:
 - Growth Control:[1] Bacteria + Broth + Solvent (no drug).
 - Sterility Control: Broth only.
 - Positive Control: Ciprofloxacin or Ampicillin.
- Incubation: 18–24 hours at 37°C.
- Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.

References

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Sources

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